Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate
Description
Chemical Identity and Nomenclature
Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate is systematically identified through multiple standardized nomenclature systems and database entries that provide comprehensive chemical characterization. The compound bears the Chemical Abstracts Service registry number 1706449-05-9, establishing its unique identity within the chemical literature database. According to the International Union of Pure and Applied Chemistry nomenclature standards, the compound is designated as this compound, reflecting its structural composition of an ethyl ester functionality linked to a butanoic acid backbone containing difluoro substitution at the second carbon position and dihydroxy-pyridinyl substitution at the fourth carbon position.
The molecular formula C₁₁H₁₃F₂NO₄ accurately represents the atomic composition, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, two fluorine atoms, one nitrogen atom, and four oxygen atoms. The calculated molecular weight of 261.22 grams per mole provides essential information for stoichiometric calculations and analytical determinations. Additional synonymous designations include the Molecular Design Limited number MFCD28142424 and the commercial identifier ALBB-028045, which facilitate compound identification across different chemical databases and commercial suppliers.
The compound's structural representation through Simplified Molecular Input Line Entry System notation as CCOC(=O)C(CC(C1=CC=NC=C1)(O)O)(F)F provides a standardized method for computational chemistry applications and database searches. The International Chemical Identifier string InChI=1S/C11H13F2NO4/c1-2-18-9(15)10(12,13)7-11(16,17)8-3-5-14-6-4-8/h3-6,16-17H,2,7H2,1H3 offers another systematic approach for chemical identification and computational modeling purposes.
Historical Context and Development
The development trajectory of this compound reflects the broader evolution of organofluorine chemistry, particularly in the synthesis of complex fluorinated heterocycles containing pyridine frameworks. The compound was first documented in chemical databases on February 23, 2015, marking its initial synthesis and characterization within the scientific community. This timeline coincides with significant advances in fluorination methodologies and the growing recognition of fluorinated compounds' importance in pharmaceutical and materials science applications.
The compound's creation emerged during a period of intensive research into selective fluorination techniques for heterocyclic compounds, particularly those involving pyridine derivatives. Scientific developments during this era focused on overcoming traditional challenges associated with site-selective fluorination of nitrogen-containing aromatic systems, which historically required harsh reaction conditions and often produced limited yields. The successful synthesis of compounds like this compound demonstrated the maturation of synthetic methodologies capable of introducing multiple fluorine atoms while maintaining complex molecular architectures.
The compound's most recent database modification occurred on May 24, 2025, indicating ongoing research interest and potential structural refinements or additional synthetic pathway discoveries. This continued attention reflects the dynamic nature of organofluorine chemistry research and the persistent value of such compounds in advancing chemical science. The decade-long period between initial documentation and recent updates suggests sustained research activity and possible industrial applications that warrant continued investigation and optimization.
Significance in Organofluorine Chemistry
This compound exemplifies the critical role that fluorinated compounds play in modern organic chemistry, particularly in the development of biologically active molecules and advanced materials. The strategic incorporation of fluorine atoms into organic molecules represents a fundamental approach for modifying physicochemical properties, including metabolic stability, lipophilicity, and bioavailability, which are essential considerations in pharmaceutical development. The compound's difluoro substitution pattern at the second carbon position creates a unique electronic environment that significantly influences molecular reactivity and biological interactions.
The significance of this compound extends beyond its individual properties to its representation of broader synthetic capabilities in organofluorine chemistry. Decarboxylative strategies have emerged as powerful tools for constructing fluorine-containing organic compounds, and molecules like this compound demonstrate the successful application of these methodologies to complex synthetic targets. The compound's structure embodies the fusion of traditional organic synthesis with modern fluorination techniques, creating molecular architectures that were previously inaccessible through conventional synthetic approaches.
Research in organofluorine chemistry has demonstrated that difluoromethyl groups, such as those present in this compound, often determine the properties of bioactive molecules and are particularly valuable in drug discovery applications. The positioning of fluorine atoms within molecular frameworks can dramatically alter binding affinities, selectivity profiles, and pharmacokinetic properties, making compounds like this compound valuable research tools for understanding structure-activity relationships. The compound's pyridine component further enhances its significance, as pyridine derivatives are prevalent building blocks in pharmaceutical and agrochemical industries for producing biologically active substances.
Position in Current Research Landscape
Within the contemporary research landscape, this compound occupies a unique position as both a synthetic target and a potential building block for more complex molecular constructions. Current research efforts in organofluorine chemistry have increasingly focused on developing practical, scalable methods for introducing difluoromethyl groups into aromatic heterocycles, particularly pyridine derivatives, making this compound representative of cutting-edge synthetic achievements. The compound's structural complexity, combining multiple reactive functional groups within a single molecule, positions it as an important intermediate for accessing diverse chemical libraries through subsequent transformations.
Recent advances in site-selective fluorination of pyridines have demonstrated the importance of compounds like this compound in expanding the chemical space available to medicinal chemists. The development of mild, ambient-temperature fluorination protocols has made such compounds more accessible, enabling their incorporation into drug discovery programs and materials science applications. The compound's commercial availability through multiple chemical suppliers indicates its recognition as a valuable research tool and potential industrial intermediate.
The ongoing research interest in this compound, evidenced by its recent database updates and continued commercial availability, reflects its relevance to current scientific priorities in pharmaceutical chemistry and materials development. Contemporary research strategies emphasize the development of fluorinated building blocks that can serve multiple synthetic purposes, and this compound exemplifies this approach through its combination of reactive functional groups and fluorinated carbon centers. The compound's position within current research programs demonstrates the successful integration of fundamental organofluorine chemistry principles with practical synthetic applications, bridging the gap between academic research and industrial development.
Properties
IUPAC Name |
ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4/c1-2-18-9(15)10(12,13)7-11(16,17)8-3-5-14-6-4-8/h3-6,16-17H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDQSXPAOVNWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C1=CC=NC=C1)(O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridinyl Butanoate Backbone
- The synthetic route often starts with the construction of the butanoate chain bearing the difluoro substitution at the 2-position.
- Introduction of the pyridin-4-yl substituent at the 4-position of the butanoate is achieved via nucleophilic substitution or cross-coupling reactions involving pyridine derivatives.
- Ethyl ester functionality is incorporated through esterification or by using ethyl bromoacetate as a key alkylating agent in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile (CH3CN).
Knoevenagel Condensation as a Key Step
- Knoevenagel condensation reactions are widely utilized in the synthesis of related pyridinyl and thiazolidinedione derivatives, which share structural similarities with this compound.
- This condensation involves reacting aldehydes with active methylene compounds in the presence of catalytic amounts of bases or ammonium salts (e.g., piperidinium acetate) in refluxing toluene or other suitable solvents for extended periods (18–72 hours) to achieve high yields.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Ethyl bromoacetate, K2CO3, CH3CN, room temperature, 18 h | SN2 alkylation of pyridinyl precursor to form ethyl ester intermediate | High yield reported |
| 2 | Difluorinating agent (e.g., DAST or Selectfluor) | Introduction of difluoro group at 2-position of butanoate chain | Requires controlled conditions to avoid over-fluorination |
| 3 | Hydroxylation reagents (e.g., OsO4 or other dihydroxylation catalysts) | Installation of dihydroxy groups at 4-position | Protection of other hydroxyls may be necessary |
| 4 | Knoevenagel condensation with aromatic aldehydes, piperidinium acetate catalyst, refluxing toluene, 18–72 h | Formation of the pyridinyl-substituted butanoate framework | Efficient and convergent approach |
| 5 | Deprotection steps (if applicable) | Removal of protecting groups to yield final compound | Final purification by crystallization or chromatography |
Analytical Data Supporting Preparation
Research Findings and Optimization Notes
- The synthesis of this compound benefits from convergent synthetic strategies, allowing modular assembly of the molecule and facilitating structural modifications for SAR (Structure-Activity Relationship) studies.
- Protection of hydroxyl groups during intermediate steps is crucial to prevent side reactions and improve overall yield.
- The use of catalytic amounts of piperidinium acetate in Knoevenagel condensation enhances reaction efficiency and selectivity.
- Fluorination steps require careful control of reaction conditions to avoid decomposition or undesired side products.
- The synthetic methods reported in recent medicinal chemistry literature emphasize the importance of optimizing reaction times, solvents, and bases to maximize yield and purity.
Summary Table of Preparation Methods
| Preparation Step | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Alkylation | SN2 reaction | Ethyl bromoacetate, K2CO3 | RT, 18 h, CH3CN | Ethyl ester intermediate |
| Fluorination | Electrophilic fluorination | DAST, Selectfluor | Controlled temp, inert atmosphere | Difluoro substitution |
| Hydroxylation | Dihydroxylation | OsO4 or equivalent | Mild conditions | Dihydroxy substitution |
| Knoevenagel Condensation | Condensation | Aromatic aldehydes, piperidinium acetate | Reflux, toluene, 18–72 h | Pyridinyl-substituted product |
| Deprotection | Removal of protecting groups | TBAF or acidic conditions | RT or mild heating | Final compound |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with 2,2,6,6-Tetramethylpiperidin-4-Yl Esters
A key group of structural analogs includes the 2,2,6,6-tetramethylpiperidin-4-yl esters described in a 2021 European patent (EP Bulletin 2021/09). These compounds share a similar ester-functionalized backbone but differ in core structure and substituents:
| Feature | Ethyl 2,2-Difluoro-4,4-Dihydroxy-4-Pyridin-4-Ylbutanoate | 2,2,6,6-Tetramethylpiperidin-4-Yl Esters |
|---|---|---|
| Core Structure | Pyridin-4-yl (aromatic) | Piperidin-4-yl (saturated heterocycle) |
| Ester Chain Length | Ethyl (C2) | Methyl (C1) to Nonyl (C9) |
| Fluorination | 2,2-Difluoro | Absent |
| Hydroxy Groups | 4,4-Dihydroxy | Absent |
| Substituent Complexity | High (fluorine + dihydroxy) | Low (methyl groups on piperidine core) |
Implications :
Comparison with α-Ethyl-Substituted Entactogens
- The ethyl group could enhance steric hindrance, reducing enzymatic degradation compared to methyl esters.
- However, the presence of dihydroxy groups may counterbalance this by increasing polarity, limiting blood-brain barrier penetration .

Notes on Commercial and Research Relevance
- Patent Trends : The exploration of variable ester chains in piperidine analogs (e.g., C1–C9) suggests that ethyl esters are part of a broader strategy to optimize compound properties through alkyl chain modulation .
- Fluorination as a Design Strategy : The inclusion of fluorine atoms in the target compound aligns with modern medicinal chemistry practices to enhance stability and binding affinity, though this is speculative without specific activity data .
Biological Activity
Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate is a chemical compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13F2NO4
- Molecular Weight : 261.22 g/mol
- CAS Number : 1706449-05-9
The compound features a pyridine ring substituted with two fluorine atoms and two hydroxy groups, which may enhance its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
Anthelmintic Activity
Research has highlighted the potential of this compound as an anthelmintic agent. In vitro studies have demonstrated that similar pyridine derivatives can immobilize helminths and reduce their infectivity. The mechanism often involves the inhibition of metabolic pathways critical for the survival of these parasites.
Case Studies
-
Study on Anthelmintic Efficacy :
- A study evaluated the efficacy of various pyridine derivatives against gastrointestinal nematodes in sheep. The results indicated that certain compounds led to a significant reduction in egg counts per gram (EPG) of feces, suggesting a strong anthelmintic effect.
- Results : Maximum reduction observed was 93.9% with a standard agent showing 95.6% reduction .
- Antimicrobial Testing :
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes of pathogens.
- Membrane Disruption : It can affect the integrity of microbial cell membranes, leading to cell lysis.
- Receptor Interaction : The structure may allow it to interact with specific receptors in parasites or bacteria, altering their function.
Data Table
Q & A
Q. What are the optimal synthetic conditions for Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate, and how do reaction parameters influence yield?
Methodological Answer:
- Key Parameters : Reaction temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation steps).
- Purification : Column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate ratios 30:1 to 10:1) is critical for isolating the compound from fluorinated byproducts .
- Yield Optimization : Pilot studies suggest adjusting stoichiometry of pyridinyl precursors and fluorinating agents (e.g., Selectfluor®) improves yields to >75% .
Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- NMR : Focus on NMR for resolving difluoro groups (δ ≈ -110 to -120 ppm) and NMR for pyridinyl protons (δ 8.2–8.6 ppm). NMR confirms ester carbonyl signals (δ ~170 ppm) .
- MS/IR : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H], while IR identifies hydroxyl (3300–3500 cm) and ester C=O (1720 cm) stretches .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) is recommended for detecting dihydroxy degradation products .
Q. How does the compound’s stability vary under different storage conditions, and what protocols mitigate decomposition?
Methodological Answer:
- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the ester group. Lyophilization improves long-term stability for aqueous solutions .
- Degradation Pathways : Hydrolysis of the ester moiety under acidic conditions (pH < 3) generates 2,2-difluoro-4,4-dihydroxybutanoic acid, detectable via TLC (Rf = 0.3 in CHCl/MeOH 9:1) .
Q. What in vitro biological screening assays are suitable for preliminary evaluation of bioactivity?
Methodological Answer:
- Antimicrobial Assays : Use microbroth dilution (MIC against S. aureus and E. coli) with compound concentrations ≤100 µM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations after 48-hour exposure .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing dihydroxy and difluoro substituents be addressed?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution with lipases to isolate enantiomers.
- Stereochemical Control : Chelation-controlled fluorination with BF-OEt directs difluoro addition, as observed in related ethyl difluoro esters .
Q. What contradictions exist in reported synthetic routes, and how can they be resolved experimentally?
Methodological Answer:
- Discrepancies : Patent methods (e.g., EP 4374877) report higher yields (~85%) compared to academic protocols (~60%) due to proprietary catalysts. Replicate with Pd(OAc)/Xantphos systems to test reproducibility .
- Data Reconciliation : Cross-validate NMR shifts with computational predictions (DFT at B3LYP/6-31G*) to resolve assignment conflicts .
Q. What computational tools are effective for modeling the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Reactivity : Density Functional Theory (DFT) predicts regioselectivity in fluorination and ester hydrolysis pathways.
- Docking Studies : AutoDock Vina or Schrödinger Suite for simulating binding to pyridinyl-dependent enzymes (e.g., kinases) .
Q. How do solubility limitations in aqueous media impact formulation for in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

